1-(2-Methoxyethyl)2-nitrobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-(2-methoxyethyl)benzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of this compound often involves continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to optimize the reaction conditions and minimize the formation of undesired isomers .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.
Major Products:
Reduction: 1-(2-Methoxyethyl)2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethyl)2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Nitrobenzene: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.
1-Methoxy-4-nitrobenzene: Has a methoxy group directly attached to the benzene ring, leading to different reactivity patterns.
2-Nitroanisole: Contains a nitro group and a methoxy group, but the positioning of the groups affects its chemical behavior.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDDMTHRSOAJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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